molecular formula C5H13ClN4 B2885651 (3-Azidopropyl)dimethylamine hydrochloride CAS No. 118508-69-3

(3-Azidopropyl)dimethylamine hydrochloride

Cat. No.: B2885651
CAS No.: 118508-69-3
M. Wt: 164.64
InChI Key: UZHKUADRWZLFKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidopropyl)dimethylamine hydrochloride typically involves the reaction of (3-chloropropyl)dimethylamine with sodium azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the azide group. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Azidopropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted amines.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Scientific Research Applications

(3-Azidopropyl)dimethylamine hydrochloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (3-Chloropropyl)dimethylamine hydrochloride: A precursor in the synthesis of (3-Azidopropyl)dimethylamine hydrochloride.

    (3-Bromopropyl)dimethylamine hydrochloride: Another halogenated analog used in similar synthetic applications.

    (3-Iodopropyl)dimethylamine hydrochloride: Used in nucleophilic substitution reactions.

Uniqueness

This compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly valuable in bioconjugation and other applications where specific and efficient chemical modifications are required.

Properties

IUPAC Name

3-azido-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4.ClH/c1-9(2)5-3-4-7-8-6;/h3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHKUADRWZLFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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